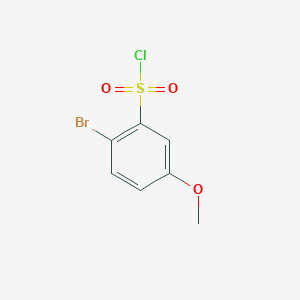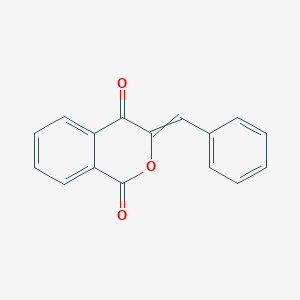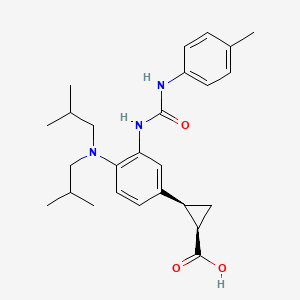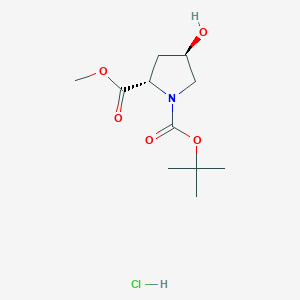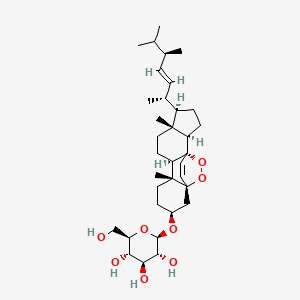
Chitosan-Trimer
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chitosan trimer involves chemical modifications of chitosan to introduce trimethyl groups into the polymer structure. A study by Sieval et al. (1998) details a two-step reaction process yielding products with high degrees of substitution (40–80%), emphasizing the control over the degree of substitution by adjusting reaction steps, duration, and reagent amounts (Sieval et al., 1998). Another approach is described by Xiaodeng Yang et al. (2015), where N-[(2-Hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride is synthesized using an ionic liquid as a homogeneous and green reaction medium, offering an environmentally friendly and efficient synthesis route (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of chitosan trimer is characterized by the presence of trimethylated amino groups, which significantly influence its physical and chemical properties. NMR characterization techniques play a crucial role in understanding the structure, as demonstrated by Sieval et al. (1998), where NMR spectra revealed specific shifts indicating the successful substitution of amino groups (Sieval et al., 1998).
Chemical Reactions and Properties
Chitosan trimer participates in various chemical reactions due to its functional groups. The study by Dekamin et al. (2013) showcases chitosan as a bio-polymer catalyst for the synthesis of α-amino nitriles or imines, highlighting its versatility and efficiency in promoting chemical reactions under mild conditions (Dekamin et al., 2013).
Physical Properties Analysis
The physical properties of chitosan trimer, such as solubility and molecular weight, are significantly affected by the degree of substitution. Jintapattanakit et al. (2008) investigated how these properties change with different degrees of quaternization and dimethylation, finding that solubility and mucoadhesion properties are influenced by the degree of modification (Jintapattanakit et al., 2008).
Chemical Properties Analysis
The chemical properties of chitosan trimer, including its reactivity and interaction with other molecules, are tailored through its synthesis process. The work by Bhatt et al. (2017) on the adsorption potential of chitosan cross-linked with trimesic acid for chromium removal showcases its chemical reactivity and potential for environmental applications (Bhatt et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Chitosan zeigt starke antimikrobielle Eigenschaften, indem es mikrobielle Membranen und DNA stört, was es zu einem vielversprechenden natürlichen Konservierungsmittel und Mittel gegen bakterielle Infektionen macht {svg_1}.
Antikrebsanwendungen
Im Bereich der Krebstherapie wurde die Entwicklung von Chitosan-basierten Nanocarriern für die gezielte Wirkstoffabgabe untersucht. Dieser Ansatz erhöht die therapeutische Wirksamkeit und minimiert gleichzeitig Nebenwirkungen {svg_2}.
Wundheilung
Chitosan spielt eine entscheidende Rolle bei der Wundheilung, indem es die Zellproliferation, die Angiogenese fördert und entzündungshemmende Reaktionen reguliert. Dies macht es zu einem wertvollen Material bei der Entwicklung von Verbänden und anderen Wundpflegeprodukten {svg_3}.
Gewebetechnik
Chitosan dient als multifunktionales Gerüst in der Gewebetechnik und ermöglicht die Regeneration verschiedener Gewebe wie Knorpel, Knochen und Nervengewebe, indem es die Zellhaftung und -proliferation fördert {svg_4}.
Arzneimittelfreisetzung
Die einzigartigen Eigenschaften von Chitosan, wie Biokompatibilität, Bioabbaubarkeit und Mucoadhäsivität, machen es zu einem vielversprechenden Kandidaten für Anwendungen in der Wirkstofffreisetzung {svg_5}.
Umweltreinigung
Chitosan und seine Derivate wurden in der Umweltreinigung eingesetzt, insbesondere bei der Abwasser- und Schlammbehandlung sowie bei der Metallextraktion {svg_6}.
Wirkmechanismus
Target of Action
Chitosan Trimer, a derivative of the natural cationic polymer Chitosan, primarily targets bacterial cell membranes . It binds to teichoic acids, a component of the bacterial cell wall, and potentially extracts membrane lipids, predominantly lipoteichoic acid . This interaction is crucial for its antimicrobial activity .
Mode of Action
The interaction of Chitosan Trimer with its targets leads to a sequence of events that ultimately result in bacterial death . It exhibits a dose-dependent growth-inhibitory effect on bacteria . This interaction results in the permeabilization of the bacterial cell membrane to small cellular components, coupled with significant membrane depolarization .
Biochemical Pathways
Chitosan Trimer affects several biochemical pathways. Its interaction with bacterial cells leads to multiple changes in the expression profiles of genes involved in the regulation of stress and autolysis, as well as genes associated with energy metabolism . The pattern of acetylation (PA) of Chitosan polymers influences their bioactivities, as their enzymatic degradation by sequence-dependent chitosan hydrolases present in the target tissues determines the type of oligomeric products and the kinetics of their production and further degradation .
Pharmacokinetics
Chitosan Trimer, being a biocompatible, non-toxic, and biodegradable biopolysaccharide , has unique pharmacokinetic properties. It has a high capacity to release the drug due to its cationic character and primary amino groups . .
Result of Action
The result of Chitosan Trimer’s action is the inhibition of bacterial growth, leading to bacterial death . The bioactivities of Chitosan polymers are at least in part carried by the Chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .
Action Environment
The action of Chitosan Trimer is influenced by several environmental factors. For instance, its antimicrobial activity is higher against fungi than bacteria . In the field of agriculture, Chitosan Trimer acts as a biostimulant, increasing nutrient uptake efficacy and boosting plant yield .
Eigenschaften
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVOJWIUUCPOIF-VMCMTGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl3N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743982 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117436-78-9 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Chitosan Trimer interact with Angiotensin I-Converting Enzyme (ACE) and what are the downstream effects?
A: Chitosan Trimer exhibits significant ACE inhibitory activity. [] While the exact mechanism of interaction at the molecular level is still under investigation, studies suggest that Chitosan Trimer acts as a competitive inhibitor, potentially by binding to the active site of ACE. [] This interaction effectively blocks the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. [] The resulting decrease in Angiotensin II levels leads to vasodilation and a subsequent reduction in blood pressure. []
- Reference: [] Lee, Y. K., Jeon, Y. J., Kim, S. K., & Kim, J. N. (2003). ACE inhibitory and antihypertensive effect of chitosan oligosaccharides in SHR. Carbohydrate polymers, 50(2), 121-126.
Q2: Can Chitosan Trimer interact with important drug carrier proteins in the blood?
A: Research indicates that Chitosan Trimer exhibits strong binding affinity for Human Serum Albumin (HSA). [] This interaction, driven by hydrogen bonding and hydrophobic interactions, points to HSA's potential role as a carrier for delivering Chitosan Trimer to target tissues within the body. [] Interestingly, studies show insignificant binding between Chitosan Trimer and α-1-glycoprotein (AGP), suggesting a degree of selectivity in its interaction with plasma proteins. []
- Reference: [] Jayakumar, R., Prabaharan, M., Reis, R. L., & Ramakrishna, S. (2011). Differential interactions and structural stability of chitosan oligomers with human serum albumin and α-1-glycoprotein. Journal of Materials Chemistry, 21(19), 6784-6793.
Q3: How is Chitosan Trimer produced using enzymatic methods?
A: Chitosan Trimer can be produced through the enzymatic hydrolysis of chitosan, a natural polysaccharide. This process utilizes chitosanases, enzymes that specifically cleave chitosan chains. Notably, certain Bacillus thuringiensis subspecies produce GH-8 family chitosanases capable of hydrolyzing chitosan into valuable chitosan oligomers, including Chitosan Trimer. [] This enzymatic approach holds promise for the controlled and efficient production of Chitosan Trimer and other chitosan oligomers with defined sizes. []
- Reference: [] Park, J. K., Shimono, K., Ochiai, N., Shibata, N., & Kumar, P. K. (2006). Identification and expression of GH-8 family chitosanases from several Bacillus thuringiensis subspecies. Journal of agricultural and food chemistry, 54(20), 7689-7694.
Q4: What computational methods have been used to study Chitosan Trimer?
A: Quantum ab initio calculations, specifically at the RHF/6-31G(d,p) level of theory, have been employed to investigate the interaction between Chitosan Trimer segments and Ascorbic Acid. [] These calculations provide valuable insights into the geometry of the most stable molecular structures and the characteristics of intermolecular interactions in the gas phase. [] Such computational approaches offer a cost-effective way to simulate and complement experimental studies, especially when experimental techniques are prohibitively expensive. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



